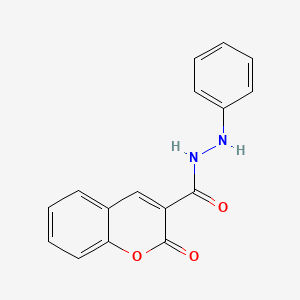
2-oxo-N'-phenyl-2H-chromene-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide is a compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. The reaction is carried out in absolute ethanol under reflux conditions for about 2 hours. The resulting precipitate is filtered, washed with ethanol, and dried .
Industrial Production Methods
While specific industrial production methods for 2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The phenyl group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds and hydrazones.
Biology: Studied for its potential as an enzyme inhibitor, particularly HIV-1 integrase inhibitors.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the viral replication cycle, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-oxo-2H-chromene-3-carbohydrazide
- N’-phenyl-2H-chromene-3-carbohydrazide
- 2-oxo-N’-benzyl-2H-chromene-3-carbohydrazide
Uniqueness
2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide stands out due to its unique combination of the chromene core and the phenyl hydrazide moiety. This structure imparts distinct biological activities and chemical reactivity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C16H12N2O3 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
2-oxo-N'-phenylchromene-3-carbohydrazide |
InChI |
InChI=1S/C16H12N2O3/c19-15(18-17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)21-16(13)20/h1-10,17H,(H,18,19) |
InChI-Schlüssel |
GQJLBGXDQVEXKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC3=CC=CC=C3OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol](/img/structure/B13159390.png)
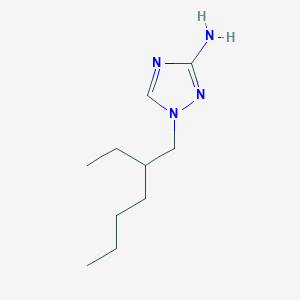
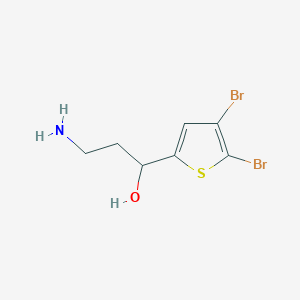
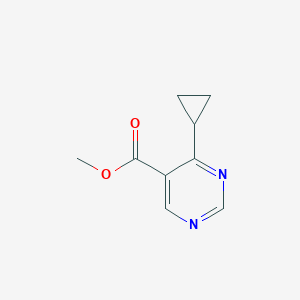
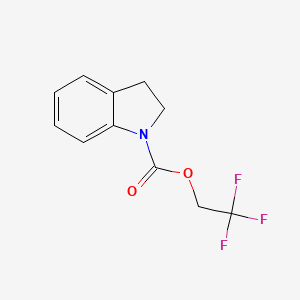
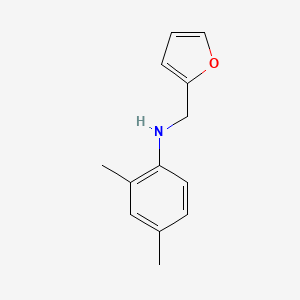
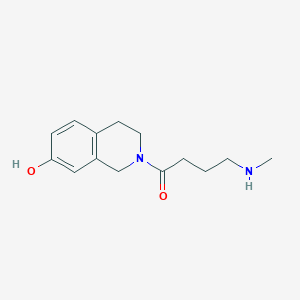

![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)


